molecular formula C13H31N4P B1230057 BEMP phosphazene CAS No. 98015-45-3

BEMP phosphazene

Cat. No.: B1230057
CAS No.: 98015-45-3
M. Wt: 274.39 g/mol
InChI Key: VSCBATMPTLKTOV-UHFFFAOYSA-N
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Description

BEMP phosphazene, also known as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a highly potent, non-ionic, and non-metallic base. It belongs to the family of phosphazene bases, which are known for their exceptional basicity and stability. These bases are characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, which significantly enhances their basicity compared to traditional amine or amidine bases .

Mechanism of Action

Target of Action

BEMP phosphazene, also known as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a phosphazene base . Its primary targets are weakly acidic heterocycles , and it plays a significant role in the nucleophilic ring opening of N-sulfonyl aziridines .

Mode of Action

This compound interacts with its targets through a mild base-catalyzed nucleophilic ring opening . This interaction results in the formation of highly reactive “naked” anions, which are used for alkylation reactions or for spectroscopic investigations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ring-opening polymerization (ROP) of cyclic esters . The downstream effects of this pathway include the production of polyesters with predictable molecular weights, narrow polydispersity, and high end-group fidelity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, it’s important to note that phosphazene bases like BEMP are known for their high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF), which could potentially impact their bioavailability .

Result of Action

The action of this compound results in the generation of highly reactive anions, which are used for various reactions, including alkylation reactions and spectroscopic investigations . Additionally, this compound has been reported as an efficient catalyst for the ring-opening of epoxides with phenols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . Depending on their base strength, phosphazene bases like bemp can be slightly to extremely hygroscopic , which means the presence of moisture in the environment could potentially affect their performance.

Biochemical Analysis

Biochemical Properties

BEMP phosphazene plays a significant role in biochemical reactions, particularly in the mild base-catalyzed nucleophilic ring opening of N-sulfonyl aziridines . It interacts with various enzymes and proteins, facilitating the formation of reactive intermediates. The compound’s strong basicity allows it to deprotonate weak acids, thereby enhancing the reactivity of nucleophiles. This compound’s interaction with biomolecules is primarily through its nitrogen and phosphorus atoms, which can form hydrogen bonds and coordinate with metal ions, respectively .

Cellular Effects

This compound influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways by modulating the activity of pH-sensitive enzymes and ion channels. Additionally, this compound has been shown to impact gene expression by altering the cellular environment, which can lead to changes in transcription factor activity and chromatin structure . The compound’s strong basicity can also disrupt cellular metabolism by affecting enzyme activities and metabolic fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The compound’s nitrogen and phosphorus atoms can form coordination complexes with metal ions, which can inhibit or activate enzyme functions . This compound can also deprotonate weak acids, generating reactive intermediates that participate in various biochemical reactions. Additionally, the compound can influence gene expression by altering the cellular pH and ionic balance, which affects transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of moisture and oxygen . Over time, the degradation products of this compound can accumulate, potentially affecting cellular function and biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound can enhance biochemical reactions and cellular processes by providing a strong basic environment. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular stress, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Careful dosage optimization is essential to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a strong base. It can interact with enzymes and cofactors involved in deprotonation and nucleophilic substitution reactions . The compound’s strong basicity allows it to facilitate the formation of reactive intermediates, which can participate in various metabolic processes. This compound can also affect metabolic flux by altering the activity of key enzymes and the availability of substrates and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which can influence its localization and accumulation . This compound’s strong basicity allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. The compound’s interactions with biomolecules can also affect its transport and distribution, as it can form complexes with proteins and metal ions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on cellular processes. The compound can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence enzyme activities and metabolic pathways . This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications, which can direct it to specific compartments within the cell. The compound’s strong basicity and ability to form coordination complexes with metal ions also play a role in its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: BEMP phosphazene is synthesized through the oligomerization of peralkylated triaminoiminophosphorane units. The process involves the reaction of tert-butylamine with diethylamine and dimethylamine in the presence of phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: BEMP phosphazene undergoes various types of chemical reactions, including nucleophilic substitution, alkylation, and ring-opening reactions. It is particularly effective in catalyzing the nucleophilic ring opening of N-sulfonyl aziridines and epoxides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbon acids, alkylated derivatives, and ring-opened compounds such as diols and amino alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its exceptionally high basicity, which is about 2000 times greater than that of DBU. Additionally, its steric hindrance and stability towards electrophilic attack, oxidation, and hydrolysis make it a highly versatile and effective base in various chemical reactions .

Properties

IUPAC Name

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCBATMPTLKTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243369
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98015-45-3
Record name 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98015-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BEMP phosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMP phosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMP PHOSPHAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of BEMP phosphazene in the depolymerization of poly(ester-alt-thioether)s?

A1: this compound acts as a catalyst in the depolymerization process. [] It facilitates the breakdown of the polymer chains into their original monomer units under mild conditions. This catalytic activity is crucial for achieving complete depolymerization and recovering valuable monomers for potential reuse.

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